N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

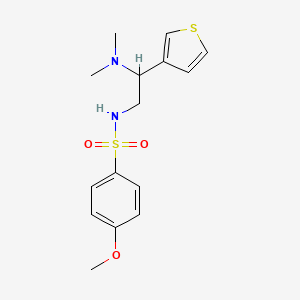

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl-thiophene moiety attached to a 4-methoxybenzenesulfonamide core. The compound combines a sulfonamide group, known for its biological relevance (e.g., enzyme inhibition and antimicrobial activity), with a thiophene ring, which enhances π-π interactions and lipophilicity, and a dimethylamino group that may influence solubility and reactivity .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-17(2)15(12-8-9-21-11-12)10-16-22(18,19)14-6-4-13(20-3)5-7-14/h4-9,11,15-16H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYSECIDPASKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its antimicrobial properties, alongside a dimethylamino group and a thiophene ring. The structural formula can be represented as follows:

- Molecular Formula : C15H19N2O3S2

- Molecular Weight : 341.45 g/mol

Structural Components

- Dimethylamino Group : Enhances solubility and bioavailability.

- Thiophene Ring : Contributes to the compound's electron-donating properties.

- Methoxy Group : May influence the compound's interaction with biological targets.

Antimicrobial Properties

Sulfonamides are widely recognized for their antibacterial effects. Research indicates that compounds with similar structures have demonstrated significant activity against various bacterial strains. For instance, sulfonamide derivatives have been shown to inhibit the synthesis of folic acid in bacteria, leading to their growth inhibition.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including those similar to this compound. In vitro assays have revealed that these compounds can exhibit antiproliferative effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A-549 (lung cancer).

Case Study: Antiproliferative Activity

A study evaluated various sulfonamide derivatives against MDA-MB-231 cells using the MTT assay. The results indicated that certain derivatives had IC50 values significantly lower than standard treatments like doxorubicin, suggesting enhanced efficacy under hypoxic conditions.

| Compound | IC50 (μM) | Comparison with Doxorubicin |

|---|---|---|

| Compound A | 0.03 | 20 times stronger |

| Compound B | 0.52 | Comparable |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in folate metabolism.

- Interaction with Protein Targets : Computational docking studies suggest potential binding sites within key enzymes or receptors, indicating a pathway for targeted therapy development.

Synthesis Pathway

The synthesis of this compound can be achieved through multi-step organic reactions involving:

- Formation of the Thiophene Ring : Utilizing appropriate thiophene derivatives.

- Dimethylation : Introducing the dimethylamino group via alkylation methods.

- Sulfonation : Attaching the sulfonamide group through reaction with sulfamic acid or related reagents.

Hypothetical Synthesis Steps

- Synthesize thiophene derivative.

- Perform N,N-dimethylation using dimethyl sulfate.

- React with 4-methoxybenzenesulfonyl chloride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide ():

- Structure: Features a methoxyphenyl group and ethyl substituent on the sulfonamide nitrogen.

- Ethyl groups may reduce steric hindrance compared to bulkier substituents.

- Biological Relevance: Sulfonamides are noted for antimicrobial and antitumor activities, with substituents dictating target specificity .

Comparison: The target compound’s 4-methoxybenzenesulfonamide core shares electronic similarities with ’s derivative. However, the dimethylamino-thiophenylethyl group introduces steric bulk and basicity, which may alter solubility (e.g., increased hydrophilicity from dimethylamino) and binding affinity compared to simpler alkyl substituents.

Thiophene-Containing Benzamides ()

N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide:

- Structure: Benzamide core with a bromoethoxy linker and thiophen-3-yl group.

- Synthesis: Yielded 63% via nucleophilic substitution and chromatography .

- Role of Thiophene: Enhances aromatic interactions and metabolic stability compared to phenyl analogs.

The dimethylaminoethyl group may also improve solubility relative to bromoethoxy chains.

Dimethylamino-Containing Compounds ()

Ethyl 4-(dimethylamino) benzoate ():

- Reactivity: Demonstrates higher polymerization conversion rates than 2-(dimethylamino) ethyl methacrylate due to steric and electronic effects .

- Physical Properties: Improved mechanical strength in resins compared to methacrylate derivatives.

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide ():

- Structure: Quinoline core with dimethylamino and fluorophenyl groups.

- Application: Likely a kinase inhibitor, leveraging dimethylamino for solubility and target engagement.

Comparison: The target compound’s dimethylaminoethyl group may similarly enhance solubility and facilitate interactions with acidic residues in biological targets. However, the thiophene ring could reduce polarity compared to quinoline-based systems.

Key Research Findings and Trends

Sulfonamide vs.

Thiophene vs. Phenyl Rings: Thiophene’s lower electron density may reduce off-target interactions compared to phenyl groups, while maintaining aromatic stacking capabilities .

Dimethylamino Groups: Enhance solubility and basicity but may introduce steric hindrance. In polymerization studies, dimethylamino positioning significantly impacts reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.